Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-

Übersicht

Beschreibung

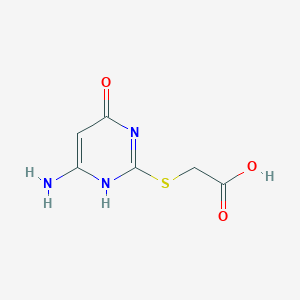

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is a useful research compound. Its molecular formula is C6H7N3O3S and its molecular weight is 201.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that many compounds with a pyrimidine nucleus have a wide range of pharmacological applications .

Mode of Action

Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Compounds with a pyrimidine nucleus are known to have a wide range of biological and clinical applications .

Action Environment

It is known that environmental factors can significantly impact the action of many compounds .

Biologische Aktivität

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is a chemical compound characterized by its unique pyrimidine structure, which plays a significant role in various biological activities. This compound, with the molecular formula CHNOS, has been the subject of numerous studies aimed at understanding its pharmacological potential and mechanisms of action.

- Molecular Weight : 201.21 g/mol

- IUPAC Name : 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

- Purity : Typically around 95% in research applications .

The biological activity of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is primarily attributed to its interaction with various biological targets. Pyrimidine derivatives are known to modulate enzyme activity, interact with receptors, and affect biochemical pathways involved in disease processes. The compound's sulfanyl and amino groups are crucial for binding to these targets, leading to diverse biological effects .

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential interactions with various receptors that could influence cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives exhibit antibacterial properties against Gram-positive bacteria, making them candidates for further development in treating infections .

Antibacterial Activity

Recent research has highlighted the antibacterial efficacy of pyrimidine derivatives. For instance, compounds structurally related to acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- demonstrated significant activity against several strains of bacteria including Staphylococcus aureus and Listeria monocytogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Potential

In vitro studies have shown that related compounds exhibit potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds not only inhibited cell proliferation but also induced apoptosis in cancerous cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

Data Table: Summary of Biological Activities

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- are crucial for determining its bioavailability and therapeutic efficacy. Studies have indicated that compounds within this class exhibit favorable stability and absorption characteristics, which are essential for effective drug formulation .

Toxicity Studies

Preliminary toxicity assessments in animal models have shown that certain derivatives maintain a favorable safety profile even at high doses (40 mg/kg), with no significant adverse effects noted during the trials . This suggests potential for clinical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research indicates that acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The mechanism involves the modulation of key signaling pathways related to cell growth and survival.

Antimicrobial Properties : This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound range from 41 to 86 μM, indicating moderate effectiveness against various pathogens.

Organic Synthesis

Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfur atom can act as a nucleophile, facilitating substitutions that yield diverse derivatives.

- Formation of Heterocycles : It can be used in the synthesis of complex heterocyclic compounds, which are crucial in drug development.

Material Science

In material science, acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is being explored for its potential in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in sensors and catalysis.

Case Studies

- Antibacterial Activity Study : A study assessed the antibacterial effects of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- against various bacterial strains. The results indicated effective inhibition of bacterial growth at specific concentrations.

- Antitumor Activity Research : Another investigation evaluated the compound's ability to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in significant cell death across several cancer cell lines compared to control groups.

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-, leading to compounds with enhanced biological activities. These derivatives are being tested for their efficacy as potential drugs.

Eigenschaften

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGSQJLRVOGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217044 | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66902-63-4 | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066902634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.